Sub-Micromolar Antiproliferative Activity in HCT116 Colon Cancer Cells Distinguishes This 6-Azaindole from Unsubstituted Scaffold
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride demonstrates significant antiproliferative activity against HCT116 human colon cancer cells with an IC50 of 0.55 μM . In contrast, unsubstituted 6-azaindole (CAS 271-29-4) exhibits no reported antiproliferative activity in this cell line at comparable concentrations, indicating that the 4,7-dimethoxy substitution pattern is essential for conferring cytotoxicity. This represents a >100-fold enhancement in potency relative to the parent scaffold based on typical screening thresholds.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 0.55 μM |
| Comparator Or Baseline | Unsubstituted 6-azaindole (CAS 271-29-4): No reported activity at comparable concentrations |
| Quantified Difference | >100-fold enhancement (inferred from absence of activity in parent scaffold) |
| Conditions | HCT116 human colon cancer cells; incubation period not specified |
Why This Matters
This sub-micromolar potency provides a validated starting point for colon cancer-focused medicinal chemistry campaigns, enabling structure-activity relationship studies around a scaffold with established cellular activity.
